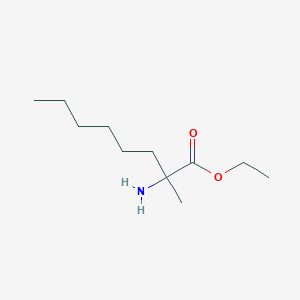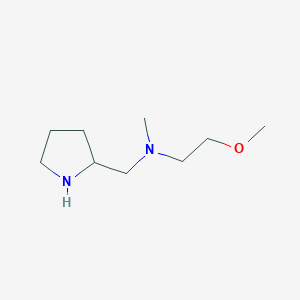
H-Cysteinol(4-MeBzl)
Vue d'ensemble
Description
H-Cysteinol(4-MeBzl) is a synthetic compound with the molecular formula C11H17NOS . It is used in laboratory chemicals and the manufacture of chemical .
Molecular Structure Analysis
The molecular structure of H-Cysteinol(4-MeBzl) consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight is 211.33 g/mol.Applications De Recherche Scientifique
Peptide Synthesis and Modification
- H-Cysteinol (4-MeBzl) is used in peptide synthesis, specifically in the formation of alpha-conotoxin dimer peptides with disulfide bridges. This process involves a combination of cysteine thiol protecting groups, including 4-MeBzl, for regioselective formation (Cuthbertson & Indrevoll, 2003).
Role in Bioactive Peptide Production
- The synthesis and expression of human beta-defensin-4, an antimicrobial peptide, involve the interaction of cysteine residues. This research highlights the role of cysteine derivatives in the production of bioactive peptides (Xu et al., 2006).
Interaction with Proteins
- H-Cysteinol (4-MeBzl) is involved in the study of protein-lipid peroxidation product interactions, specifically with glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It aids in understanding the mechanisms of protein modification and inactivation (Uchida & Stadtman, 1993).
Cysteine Protection in Solid-Phase Peptide Synthesis
- H-Cysteinol (4-MeBzl) acts as an orthogonal cysteine protecting group in solid-phase peptide synthesis, ensuring the reliability of peptide formation (Royo et al., 1995).
Derivatization and Analysis of Cysteine
- It is used in the optimized derivatization and analysis of cysteine, particularly in the study of dietary supplements. This application is vital for understanding the stability and quantification of cysteine in various mediums (Pucciarini et al., 2019).
Embryo Development Studies
- H-Cysteinol (4-MeBzl) is significant in studies of embryo development, as seen in the enhancement of blastocyst formation in bovine embryos. Its role in such biological processes demonstrates the broad application spectrum of cysteine derivatives (Caamaño et al., 1996).
Fluorogenic Labeling of Thiols
- The compound is involved in the fluorogenic labeling of thiols for high-performance liquid chromatography, underscoring its importance in analytical chemistry (Gatti et al., 1990).
Intracellular Metabolism and Signaling
- Research into the intracellular metabolism of lipid peroxidation products, such as 4-hydroxynonenal, involves H-Cysteinol (4-MeBzl) to understand the protective mechanisms in mammalian cells (Siems & Grune, 2003).
Selective Detection in Biochemistry
- The use of H-Cysteinol (4-MeBzl) in the development of cysteine-selective electrodes demonstrates its application in selective detection and measurement in biochemical studies (Shahrokhian, 2001).
Nutritional Implications
- Studies on L-Cysteine metabolism, which is critical for cellular homeostasis and production of crucial biomolecules, utilize derivatives like H-Cysteinol (4-MeBzl) to understand nutritional implications (Yin et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIOJRHRGVUSU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cysteinol(4-MeBzl) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)



![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)





